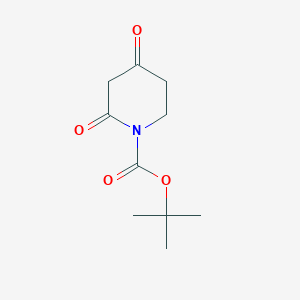

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate

Übersicht

Beschreibung

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is an organic compound with the molecular formula C10H15NO4. It is commonly used in organic synthesis and serves as a building block for various chemical reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate typically involves the following steps:

Esterification: The reaction of 2-aminopiperidine with methyl acetate in an appropriate solvent to form 2-aminopiperidine methyl ester.

Ester Exchange: The obtained 2-aminopiperidine methyl ester is then reacted with tert-butanol in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate serves as a building block for the synthesis of complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis, particularly in the construction of fused heterocyclic systems containing biologically active cores .

Key Reactions:

- Nucleophilic Substitution: The tert-butyl group can be replaced by various functional groups, facilitating the formation of diverse chemical entities.

- Oxidation and Reduction: This compound can undergo oxidation to form corresponding oxides or be reduced to generate amines.

Biology

In biological research, this compound is utilized as a precursor for synthesizing biologically active compounds. Its derivatives have been explored for potential therapeutic applications due to their ability to modulate enzyme activity and receptor interactions .

Case Study Example:

A study demonstrated the compound's effectiveness in synthesizing a series of derivatives that showed promising activity against specific cancer cell lines, highlighting its potential in drug development .

Medicine

This compound plays a crucial role in the pharmaceutical industry as it is involved in the development of drug intermediates. Its derivatives have been investigated for their pharmacological properties, including anti-inflammatory and analgesic effects .

Pharmaceutical Applications:

- Used in synthesizing compounds that target specific biological pathways.

- Investigated for its role in creating new analgesics with improved efficacy and reduced side effects.

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for organic synthesis | Synthesis of heterocycles |

| Biology | Precursor for biologically active compounds | Cancer treatment derivatives |

| Medicine | Development of pharmaceuticals | Analgesics and anti-inflammatory drugs |

Wirkmechanismus

The mechanism of action of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate involves its reactivity with various molecular targets. It can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use, such as in drug development or chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine-2,4-dione: Shares a similar core structure but lacks the tert-butyl group.

Methyl 2,4-dioxopiperidine-3-carboxylate: Similar skeleton with a methyl ester group instead of tert-butyl.

5-Ethylpiperidine-2,4-dione: Contains an ethyl group instead of tert-butyl.

Uniqueness

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is unique due to its tert-butyl group, which imparts increased stability and reactivity. This makes it a preferred intermediate in various synthetic pathways, offering advantages in terms of yield and selectivity .

Biologische Aktivität

Tert-butyl 2,4-dioxopiperidine-1-carboxylate (CAS Number: 845267-78-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 213.23 g/mol

- SMILES Notation : O=C1CCN(C(=O)C1)C(=O)OC(C)(C)C

- Complexity : 303

- Hydrogen Bond Acceptor Count : 4

- Rotatable Bond Count : 2

Synthesis Overview

The synthesis of this compound typically involves several key steps:

-

Synthesis of Piperidinone :

- Starting from 2,4-pentanedione, it reacts with ammonium acetate under acidic conditions to form 2,4-dioxopiperidine.

-

Protection of the Keto Group :

- The keto groups are protected using ethylene glycol and an acid catalyst.

-

Esterification :

- The carboxyl group is esterified using tert-butanol in the presence of sulfuric acid.

-

Deprotection :

- The protecting groups are removed via acid hydrolysis.

- Purification :

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have shown promising activity against various bacterial strains, particularly those exhibiting resistance to conventional antibiotics. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Case Study: Antibacterial Activity

A notable study investigated the antibacterial efficacy of derivatives synthesized from this compound. The results indicated:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Klebsiella pneumoniae | 64 µg/mL |

These findings suggest that modifications to the core structure can enhance antibacterial activity, making this compound a candidate for further development as an antibiotic agent .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Wall Synthesis : Similar to β-lactam antibiotics, it may interfere with peptidoglycan biosynthesis.

- Membrane Disruption : It can alter membrane permeability, leading to cell lysis.

These mechanisms are critical in combating antibiotic-resistant bacteria, which is a growing concern in clinical settings .

Future Directions and Applications

Given its promising biological activity, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how variations in the molecular structure affect biological activity can lead to the development of more potent derivatives.

- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models will be essential before clinical trials.

- Combination Therapies : Investigating synergistic effects with existing antibiotics could enhance therapeutic efficacy against resistant strains.

Eigenschaften

IUPAC Name |

tert-butyl 2,4-dioxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCAHLSQXDNQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635844 | |

| Record name | tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845267-78-9 | |

| Record name | tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes tert-butyl 2,4-dioxopiperidine-1-carboxylate valuable in organic synthesis?

A1: this compound is particularly useful for constructing fused heterocyclic systems containing a [, ]-naphthyridine core. [1, 2, 4, 5, 7] This core structure is found in various bioactive molecules, making these synthetic routes valuable for medicinal chemistry research.

Q2: Can you describe a typical reaction involving this compound in heterocycle synthesis?

A2: A common reaction involves a three-component condensation. [1, 4, 5] this compound reacts with an aromatic aldehyde and an amine, such as 1H-benzo[d][1,2,3]triazol-5-amine [1] or quinolin-6-amine, [4] in refluxing ethanol. This often proceeds under catalyst-free conditions, simplifying the process. The reaction yields fused tetracyclic heterocycles, expanding the diversity of accessible structures.

Q3: What is significant about the regioselective γ-alkylation of this compound?

A3: The ability to selectively alkylate the γ-position of this compound is crucial for introducing further diversity and functionality to the molecule. [2, 6] This reaction typically uses various electrophiles and has been shown to be influenced by the lithium counter-ion. [2] This selectivity is key to building complex structures with control over the final compound's properties.

Q4: Are there any reported catalyst-free applications of this compound in synthesis?

A4: Yes, several studies highlight the use of this compound in catalyst-free reactions. For instance, it enables the synthesis of pyridophenanthroline derivatives directly from aromatic aldehydes and quinoline amines in refluxing ethanol. [4] Similarly, it participates in the preparation of naphtho[1,6]naphthyridine derivatives under equally mild conditions. [7] This catalyst-free nature is advantageous for simplifying synthetic procedures and potentially reducing unwanted byproducts.

Q5: What are the broader implications of research involving this compound?

A5: The research utilizing this compound contributes significantly to the field of heterocyclic chemistry. [3, 5, 8] It provides efficient routes to valuable scaffolds, particularly those containing [, ]-naphthyridine. These developments could pave the way for discovering new pharmaceuticals or agrochemicals with improved properties. Further exploration of its reactivity and application in diverse synthetic strategies holds promise for future advancements in medicinal and materials chemistry.

- Combinatorial synthesis of fused tetracyclic heterocycles containing [, ]naphthyridine derivatives under catalyst free conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.